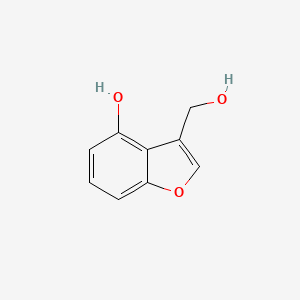

3-(Hydroxymethyl)benzofuran-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

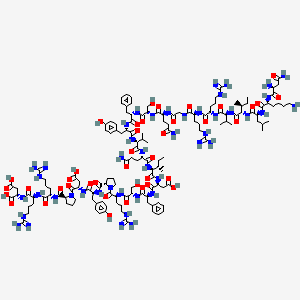

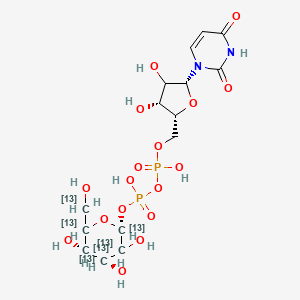

3-(Hydroxymethyl)benzofuran-4-ol, also known as 3-(hydroxymethyl)-1-benzofuran-4-ol, 3-(hydroxymethyl)-4-benzofuranol, and 3-Methylolbenzofuran-4-ol, is a compound with the molecular formula C9H8O3 .

Synthesis Analysis

Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the cyclization of ortho -hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)benzofuran-4-ol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including 3-(Hydroxymethyl)benzofuran-4-ol, have been the subject of various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Aplicaciones Científicas De Investigación

Antiproliferative Activity: A study by Ma et al. (2017) on neolignans from Daphniphyllum macropodum Miq., including a compound similar to 3-(Hydroxymethyl)benzofuran-4-ol, revealed significant antiproliferative activity against human NSCLC A549 and H460 cell lines, suggesting potential applications in cancer treatment (Ma et al., 2017).

β-Amyloid Aggregation Inhibition: Choi et al. (2004) synthesized a series of benzofurans, closely related to 3-(Hydroxymethyl)benzofuran-4-ol, with applications as β-amyloid aggregation inhibitors. This points to their potential use in treating Alzheimer's disease (Choi et al., 2004).

Antimicrobial and Antioxidant Properties: Rangaswamy et al. (2017) found that benzofuran compounds exhibit significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

ERβ Selective Ligands: Collini et al. (2004) discovered that benzofuran compounds could act as potent and selective ligands for ERβ, a receptor involved in various physiological processes, indicating potential therapeutic applications in hormone-related conditions (Collini et al., 2004).

Optoelectronic Applications: Chen et al. (2013) explored benzofuran-fused phosphole derivatives, demonstrating their potential in optoelectronic applications like OLEDs, which could be relevant for the development of new electronic materials (Chen et al., 2013).

Synthesis of Functionalized Benzofuran Derivatives: Ionita et al. (2010) described a palladium-catalyzed method for synthesizing 3-arylbenzofuran derivatives, highlighting the versatility of benzofuran compounds in organic synthesis (Ionita et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Benzofuran derivatives, including 3-(Hydroxymethyl)benzofuran-4-ol, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area could focus on developing new therapeutic agents to address resistance to antibiotics and exploring the full therapeutic potential of benzofuran-based compounds .

Propiedades

IUPAC Name |

3-(hydroxymethyl)-1-benzofuran-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,10-11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAVGXQYPBHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=C2CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)